molecular formula C9H7F3N2 B3294092 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile CAS No. 886368-82-7

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile

Cat. No.: B3294092
CAS No.: 886368-82-7
M. Wt: 200.16
InChI Key: OJYOZXKVJNIVGO-UHFFFAOYSA-N
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Description

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.16. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-amino-2,2,2-trifluoroethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4,8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYOZXKVJNIVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fluoroorganic Chemistry and Trifluoromethylated Compounds

Fluoroorganic chemistry has become an indispensable field in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.netodmu.edu.ua The introduction of fluorine into organic molecules can profoundly alter their properties in beneficial ways. e-bookshelf.de Among the various fluorinated motifs, the trifluoromethyl (-CF3) group is one of the most widely utilized in medicinal chemistry. mdpi.comnih.gov Its incorporation is a key strategy for optimizing the characteristics of bioactive molecules. hovione.comresearchgate.net

The trifluoromethyl group is known for its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the carbon-fluorine bond. mdpi.com This stability can block metabolism at a specific site on a drug candidate, thereby increasing its half-life. mdpi.com Furthermore, the -CF3 group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to permeate biological membranes. mdpi.com While sterically larger than a hydrogen atom, it is often used as a bioisostere for other atoms like chlorine. mdpi.compatsnap.com These combined properties make trifluoromethylated compounds like 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile highly valuable building blocks in the design of new chemical entities. hovione.com In agrochemicals, the Ar-CF3 moiety is a very common feature, highlighting its importance beyond pharmaceuticals. researchgate.netnih.gov

PropertyHydrogen (H)Methyl (CH₃)Chlorine (Cl)Trifluoromethyl (CF₃)
Van der Waals Radius (Å) 1.202.001.752.70
Electronegativity (Pauling Scale) 2.202.55 (Carbon)3.163.98 (Fluorine)
Hansch Lipophilicity Parameter (π) 0.00+0.56+0.71+0.88
Metabolic Stability LowModerateHighVery High

This table provides a comparative overview of the physicochemical properties influenced by the trifluoromethyl group versus other common substituents.

Significance of Benzonitrile and Amino Moieties in Synthetic Design and Applications

The benzonitrile (B105546) and amino moieties are foundational functional groups in synthetic chemistry, each contributing unique properties and reactivity to a molecule like 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile.

The benzonitrile group is a versatile functional group used as a solvent, a ligand in catalysis, and a key intermediate in the synthesis of numerous organic compounds, including dyes, polymers, and agrochemicals. wikipedia.orgmedcraveonline.comnih.gov In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for carbonyl or halogen groups, modulating a compound's interaction with biological targets. nih.govresearchgate.net Substituted benzonitriles are integral to several pharmaceuticals. wikipedia.orgnih.gov For example, 4-(trifluoromethyl)benzonitrile (B42179) is a precursor for the antidepressant Fluvoxamine, and other benzonitrile derivatives are used to synthesize aromatase inhibitors like Fadrozole for cancer treatment. wikipedia.org The nitrile's strong dipole can also facilitate polar interactions within protein binding sites. nih.gov

The amino group is one of the most important functional groups in organic chemistry and the life sciences. studysmarter.co.uknoaa.gov Its basic nature is central to its chemical reactivity, most notably in the formation of peptide bonds, which are the backbone of proteins. studysmarter.co.uk In pharmaceuticals, amino groups are ubiquitous. They serve as active pharmaceutical ingredients (APIs), are used to improve solubility and stability as excipients, and are crucial components of drug delivery systems and prodrugs. The presence of an amino group can significantly influence a molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for receptor binding and pharmacokinetic properties. nbinno.comnbinno.com

Current Research Landscape and Knowledge Gaps Pertaining to 3 1 Amino 2,2,2 Trifluoroethyl Benzonitrile

Reactions Involving the Amino Group

The primary amino group in this compound is a key site for nucleophilic attack, making it amenable to a variety of derivatization reactions.

The nucleophilic nature of the primary amine allows it to readily undergo acylation and alkylation.

Acylation is typically achieved by treating the amine with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group (-COR) onto the nitrogen atom, forming an N-acylated derivative. The reaction proceeds via nucleophilic acyl substitution. organic-chemistry.org Due to the deactivating effect of the resulting acyl group, polyacylation is generally not observed. organic-chemistry.orglibretexts.org This method is a cornerstone for synthesizing various amides from the parent amine.

Alkylation involves the introduction of an alkyl group onto the amino functionality. Reductive amination is a common and effective method for the controlled alkylation of primary amines. masterorganicchemistry.com This process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine using a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.comnih.gov Direct alkylation with alkyl halides can also be employed, but this method often leads to polyalkylation, yielding a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, making it harder to control. masterorganicchemistry.com

Table 1: Representative Acylation and Alkylation Reactions of Primary Amines

Reaction Type Reagent Product Type General Conditions
Acylation Acetyl Chloride N-Acetylated Amine Base (e.g., Pyridine), Aprotic Solvent
Acylation Acetic Anhydride N-Acetylated Amine Base (e.g., Triethylamine), Aprotic Solvent
Alkylation Alkyl Halide (e.g., CH₃I) N-Alkylated Amine(s) Base, Polar Solvent
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ N-Alkylated Amine Dichloroethane (DCE), Acetic Acid (optional) nih.gov

The amino group serves as a precursor for the synthesis of various amide and urea (B33335) derivatives.

Amide Formation: As discussed in the acylation section, amides are readily synthesized from this compound. The reaction with a carboxylic acid, often activated by a coupling agent, or more commonly with a more reactive carboxylic acid derivative like an acyl chloride or anhydride, yields the corresponding N-substituted amide. google.com These reactions are fundamental in peptide synthesis and the creation of various functional materials.

Urea Formation: Urea derivatives are typically synthesized by reacting the amino group with an isocyanate. nih.gov This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate, resulting in the formation of a urea linkage (-NH-CO-NH-). organic-chemistry.org This method is highly efficient for producing both symmetrical and unsymmetrical ureas. nih.govorganic-chemistry.org Alternative, less hazardous methods may involve the use of phosgene (B1210022) equivalents or the carbonylation of amines. nih.gov

Table 2: Synthesis of Amide and Urea Derivatives

Derivative Reagent(s) Key Intermediate Product Functional Group
Amide Carboxylic Acid Chloride (R-COCl) N/A Amide (-NH-CO-R)
Urea Isocyanate (R-N=C=O) N/A Urea (-NH-CO-NH-R)
Urea Phosgene (COCl₂) then another amine (R₂NH) Isocyanate Urea (-NH-CO-NR₂)

Transformations of the Nitrile Functionality

The cyano group (-C≡N) is a versatile functional group that can be converted into several other functionalities, including carboxylic acids, amides, amines, and aldehydes. researchgate.net

The hydrolysis of the nitrile group is a common transformation that can yield either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Acid-catalyzed hydrolysis typically leads to the formation of the carboxylic acid. stackexchange.com The nitrile is heated with a strong aqueous acid (e.g., H₂SO₄ or HCl), which protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. lumenlearning.com The intermediate amide is also hydrolyzed under these conditions to the final carboxylic acid product. stackexchange.com

Base-catalyzed hydrolysis also results in the carboxylic acid (as a carboxylate salt). The hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. weebly.com The resulting amide intermediate is then further hydrolyzed to the carboxylate salt, which can be protonated in a final acidic workup step to yield the carboxylic acid. chemistrysteps.comweebly.com

By carefully controlling the reaction conditions, such as using a milder reagent like alkaline hydrogen peroxide, it is possible to stop the hydrolysis at the intermediate amide stage. stackexchange.com

The nitrile group can be reduced to either a primary amine or an aldehyde.

Reduction to Amines: The complete reduction of the nitrile functionality yields a primary amine. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. chemistrysteps.com Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is also a widely used method for this transformation.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the aldehyde. chemistrysteps.com

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. nih.govresearchgate.net This reaction is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. nih.gov The reaction is typically carried out by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium salt like ammonium chloride. acs.org The mechanism is considered a concerted 1,3-dipolar cycloaddition. acs.org Tetrazoles are important compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. acs.org

Table 3: Key Transformations of the Nitrile Group

Transformation Reagent(s) Product Functional Group
Full Hydrolysis H₃O⁺, heat or OH⁻, heat then H₃O⁺ Carboxylic Acid (-COOH)
Partial Hydrolysis H₂O₂, OH⁻ Amide (-CONH₂)
Reduction to Amine 1. LiAlH₄ 2. H₂O or H₂, Pd/C Primary Amine (-CH₂NH₂)
Reduction to Aldehyde 1. DIBAL-H 2. H₂O Aldehyde (-CHO)
Cycloaddition NaN₃, NH₄Cl Tetrazole

Reactivity at the Trifluoroethyl Moiety

The trifluoroethyl group is a dominant feature of the molecule, characterized by the high stability of its carbon-fluorine bonds. mdpi.com This inherent stability means that the trifluoromethyl group itself is generally robust and not easily transformed. tcichemicals.com However, its powerful electronic effects create unique reactivity patterns in its vicinity.

While carbon-fluorine bonds are among the strongest in organic chemistry, the reactivity of the trifluoromethyl group is not entirely dormant. mdpi.com Under specific conditions, particularly when attached to an activated aromatic system, the trifluoromethyl group can participate in nucleophilic substitution reactions. Research has shown that a trifluoromethyl group can act as a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions. acs.org This reactivity is a departure from the long-held belief that the group was exceptionally stable under all conditions. acs.org

The mechanism for such transformations can be complex, sometimes involving stages of dehydrofluorination. acs.org For the fluorine atoms to become susceptible to nucleophilic attack, significant electronic activation of the aromatic ring is typically required. The presence of other strong electron-withdrawing groups can facilitate this process, making the carbon atom of the CF3 group more electrophilic.

The trifluoromethyl (CF3) group exerts a profound influence on the reactivity of the benzonitrile ring, primarily through its potent electron-withdrawing properties. tcichemicals.comnih.gov This effect is crucial in determining the molecule's behavior in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The CF3 group is a strongly deactivating group due to its powerful inductive electron withdrawal. askfilo.com This deactivation reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Consequently, electrophilic aromatic substitution reactions on the benzonitrile ring will be significantly slower compared to unsubstituted benzene (B151609). Furthermore, the CF3 group acts as a meta-director for incoming electrophiles. askfilo.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivating role in electrophilic substitution, the CF3 group activates the aromatic ring toward nucleophilic attack. chemsociety.org.ng By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions. nih.gov Studies comparing the activating effects of trifluoromethyl and nitro groups on nitrophenyl ethers have quantified this influence. The reactivity is also sensitive to the position of the CF3 group, with steric hindrance being a notable factor for ortho-substituents, which can lead to rate-retardation. chemsociety.org.ng The higher reactivity of a para-CF3 group compared to an ortho-CF3 group has been attributed to more effective polar hyperconjugative activation and reduced electrostatic repulsion between the fluorine atoms and the incoming nucleophile. chemsociety.org.ng

Table 1: Relative Reactivity in Nucleophilic Aromatic Substitution
Compound TypeActivating Group(s)Relative Reactivity OrderKey Influencing Factors
Phenoxy-nitrobenzotrifluoride-NO₂, -CF₃para-CF₃ > ortho-CF₃Steric hindrance, polar hyperconjugation chemsociety.org.ng
Dinitrophenoxybenzene vs. Nitro-phenoxybenzotrifluoride-NO₂, -CF₃dinitro > nitro-trifluoromethylOverall ring activation chemsociety.org.ng

Stereochemical Aspects of this compound Reactivity

A critical feature of this compound is the presence of a stereocenter at the carbon atom bonded to the amino group, the trifluoromethyl group, and the aromatic ring. This chirality means the compound can exist as a pair of enantiomers. The stereochemical configuration of this center is expected to significantly direct the molecule's reactivity.

The bulky and highly electronegative trifluoromethyl group, in conjunction with the phenyl ring, creates a sterically and electronically biased environment around the chiral center. This can lead to high diastereoselectivity in reactions involving the adjacent amino group. For instance, acylation or alkylation of the amine with a chiral reagent would likely result in one diastereomer being formed preferentially.

While direct stereoselective studies on this specific molecule are not widely reported, parallels can be drawn from the stereoselective synthesis of related compounds like β-aryl-β-amino acids and trifluoromethyl-substituted amino acids. nih.govresearchgate.net Methodologies such as the Strecker reaction, which involve the addition of cyanide to an imine, are used for the stereoselective synthesis of α-amino acids and could be conceptually applied here. nih.gov The synthesis of trifluoromethylated oxazoles has also demonstrated that the CF3 group can be a crucial element in directing the regioselectivity of a reaction, a principle that extends to stereochemical control. acs.org Therefore, any reaction targeting the amine or the benzylic position would need to account for the directing effects of the pre-existing stereocenter and the influential trifluoromethyl group.

Organometallic Chemistry with this compound Derivatives

The functional groups within this compound and its derivatives offer multiple opportunities for interactions with organometallic reagents and catalysts. The nitrile, the amino group, and the aromatic ring can all serve as coordination sites for metal centers.

Coordination and Directed Metalation: The lone pair of electrons on the nitrogen of the amino group makes it a potential ligand for transition metals. This coordination can be used to direct reactions, such as ortho-metalation, on the aromatic ring. The strong electron-withdrawing nature of the substituents on the ring would, however, influence the feasibility and regioselectivity of such a deprotonation. tcichemicals.com

Nitrile Group Transformations: The nitrile group is a versatile functional group in organometallic chemistry. It can participate in metal-catalyzed reactions, including cycloadditions to form heterocyclic structures like triazoles. nih.gov Furthermore, transition metal catalysts, particularly those based on nickel or palladium, are widely used for the cyanation of aryl halides to produce benzonitriles and could be involved in subsequent transformations of the nitrile group itself. google.com

Cross-Coupling Reactions: Derivatives of this compound, particularly those featuring a halide or triflate on the aromatic ring, would be excellent candidates for organometallic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The electronic properties conferred by the existing substituents would play a key role in the efficiency of the oxidative addition and reductive elimination steps in these catalytic cycles. Nickel-catalyzed cross-coupling reactions have been successfully employed for the synthesis of complex molecules involving benzonitrile moieties. acs.org

Kinetic Studies of Synthetic Pathways

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For the synthesis of compounds structurally related to this compound, such as other fluorinated amines and benzonitrile derivatives, kinetic analyses help to elucidate the factors influencing reaction speed and efficiency. These studies often involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration).

A hypothetical kinetic study on a key synthetic step for a related compound might yield data similar to that presented in the table below, which illustrates how rate constants can vary with temperature, allowing for the calculation of activation energy.

Hypothetical Kinetic Data for a Related Reaction

Temperature (°C) Rate Constant (k, s⁻¹)
25 0.0025
35 0.0052
45 0.0108
55 0.0220

Isotopic Labeling Experiments for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction, thereby providing definitive evidence for proposed mechanisms. In the context of reactions involving amino-benzonitrile derivatives, stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H) can be incorporated into the reactants. The position of these labels in the final products, typically determined by mass spectrometry or NMR spectroscopy, can reveal bond-forming and bond-breaking steps.

For example, to elucidate the mechanism of a reaction involving the amino group, a synthesis could be performed using a starting material enriched with ¹⁵N. Analysis of the product would confirm whether the original nitrogen atom is retained and its position in the final structure. While specific isotopic labeling studies on this compound are not documented in available literature, this methodology is fundamental in mechanistic organic chemistry.

Transition State Analysis in Derivatization Reactions

Understanding the transition state of a reaction is key to comprehending its kinetics and selectivity. Transition state analysis, often aided by computational chemistry, provides a picture of the highest-energy point along the reaction coordinate. For derivatization reactions of this compound, such as acylation or alkylation of the amino group, analyzing the transition state can explain why certain reagents or conditions lead to higher yields or specific stereochemical outcomes.

Computational methods like Density Functional Theory (DFT) are frequently employed to model the geometry and energy of transition states. These calculations can predict activation energies, which correlate with reaction rates, and can help to visualize the interactions between reacting molecules at the transition state.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thus enhancing reaction rates and often controlling selectivity (chemo-, regio-, and stereoselectivity). For the synthesis and derivatization of compounds like this compound, various catalytic systems could be employed.

Transition metal catalysts are often used for cross-coupling reactions to form C-C or C-N bonds. For reactions involving the nitrile group, metal complexes can facilitate hydration, reduction, or cycloaddition reactions. Organocatalysts, which are small organic molecules, can also be used to activate substrates and control stereoselectivity in reactions involving the amine functionality. The choice of catalyst is critical and is typically guided by the specific transformation desired. The catalyst can influence the reaction mechanism by stabilizing intermediates or transition states.

Computational Insights into Reaction Mechanisms

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. Methods such as DFT and ab initio calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. These studies can provide detailed information about bond lengths, bond angles, and electronic properties of molecules throughout the reaction.

For reactions involving benzonitrile derivatives, computational studies have been used to investigate the mechanisms of cycloaddition reactions, exploring whether they proceed via a concerted or stepwise pathway. These theoretical calculations can also predict the regioselectivity of reactions, which is often in good agreement with experimental observations. While specific computational studies on this compound are scarce, the principles from studies on related molecules provide a framework for how such investigations would be conducted.

Theoretical and Computational Chemistry Approaches for 3 1 Amino 2,2,2 Trifluoroethyl Benzonitrile

Electronic Structure Analysis (e.g., DFT calculations of frontier orbitals)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By applying DFT, it is possible to determine the optimized geometry and the distribution of electron density in the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic properties of 3-(1-amino-2,2,2-trifluoroethyl)benzonitrile are significantly influenced by its constituent functional groups: the benzonitrile (B105546) ring, the amino group, and the trifluoromethyl group. The benzonitrile group is generally electron-withdrawing, while the amino group is electron-donating. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.

DFT calculations would likely show that the HOMO is primarily localized on the benzonitrile ring and the lone pair of the nitrogen atom of the amino group. This indicates that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the benzonitrile ring, particularly the cyano group, and the trifluoromethyl group. This suggests that these areas are the most likely sites for nucleophilic attack.

Table 1: Predicted Frontier Orbital Characteristics of this compound

OrbitalPredicted LocalizationImplication
HOMOBenzonitrile ring and amino group nitrogenSite for electrophilic attack
LUMOBenzonitrile ring (cyano group) and trifluoromethyl groupSite for nucleophilic attack

Conformational Analysis and Energy Minima Studies

The three-dimensional structure of this compound is flexible due to the rotation around several single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers, and to determine their relative energies.

A key aspect of the conformational analysis of this molecule is the orientation of the trifluoroethylamino side chain relative to the benzonitrile ring. Rotation around the C-C bond connecting the side chain to the ring and the C-N bond within the side chain will lead to various conformers.

The presence of the three fluorine atoms on the ethyl group introduces significant steric and electronic effects. The "gauche effect" is a well-known phenomenon in fluorinated alkanes where a gauche arrangement of electronegative substituents is often preferred over an anti-periplanar arrangement. In the case of 2,2-difluoroethylamine, for example, the conformer where both fluorine atoms are gauche to the ammonium (B1175870) group is highly favored. beilstein-journals.org A similar effect would be expected for the trifluoroethyl group in this compound, influencing the dihedral angles around the C-C bond of the ethyl group.

Computational studies would involve systematically rotating the key dihedral angles and calculating the energy of the resulting structures to map out the potential energy surface. This would reveal the global energy minimum, corresponding to the most stable conformer, as well as other local energy minima. The results would likely show a strong preference for specific conformations that minimize steric hindrance and optimize electrostatic interactions, such as intramolecular hydrogen bonding between the amino group and the fluorine atoms or the nitrile group.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of how molecules of this compound interact with each other and with solvent molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of dynamic processes and the calculation of various properties.

For a system of this compound molecules, MD simulations would likely reveal several key intermolecular interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrile group and the fluorine atoms can act as hydrogen bond acceptors. Simulations on liquid benzonitrile have shown the formation of hydrogen bonds between the nitrile group and the hydrogen atoms of adjacent molecules. acs.orgresearchgate.net

π-π Stacking: The aromatic benzonitrile rings can stack on top of each other, leading to stabilizing π-π interactions. Studies on benzonitrile have provided direct evidence of local antiparallel configurations due to these interactions. stanford.edunih.gov

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-F, C-N, and C≡N bonds. These dipoles will interact with each other, influencing the local ordering of the molecules.

MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, providing a quantitative measure of the local structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models could be developed to predict their activity for a specific biological target.

The process of developing a QSAR model typically involves the following steps:

Data Set: A series of derivatives of this compound with experimentally measured biological activities is required.

Molecular Descriptors: A large number of numerical descriptors are calculated for each molecule in the data set. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., HOMO/LUMO energies, dipole moment), or steric (e.g., molecular volume, surface area).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a correlation between a subset of the molecular descriptors and the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For benzonitrile derivatives, QSAR studies have shown the importance of hydrophobicity and reactivity descriptors in predicting their toxicity. nih.gov Similarly, for compounds containing trifluoromethyl groups, QSAR models have been successfully developed to predict their biological activities. mdpi.com A QSAR model for derivatives of this compound would likely identify key structural features that are important for their activity, guiding the design of new, more potent compounds.

Table 2: Potential Descriptors for QSAR Modeling of this compound Derivatives

Descriptor TypeExamples
PhysicochemicalLogP, Molar Refractivity, Polar Surface Area
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic Charges
TopologicalConnectivity Indices, Wiener Index
Steric/3DMolecular Volume, Surface Area, Shape Indices

Prediction of Reactivity Profiles and Selectivity

Computational methods can be employed to predict the reactivity of this compound and the selectivity of its reactions. The electronic structure analysis discussed in section 5.1 provides initial clues about the reactive sites of the molecule.

Further computational studies can involve modeling the transition states of potential reactions. The activation energy calculated for a reaction pathway provides a quantitative measure of its feasibility. For instance, the nucleophilic attack of the amino group on an electrophile or the addition of a nucleophile to the nitrile group could be modeled.

The reactivity of the nitrile group in aminobenzonitriles can be influenced by the position of the amino group. In 4-aminobenzonitrile, the amino group's electron-donating effect can influence the reactivity of the nitrile. researchgate.net In this compound, the electronic effects of the trifluoroethylamino group will similarly modulate the reactivity of the nitrile. DFT-based approaches have been shown to be useful in predicting the reactivity of nitriles toward nucleophiles like cysteine. nih.gov

Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions. For example, if the benzonitrile ring undergoes electrophilic substitution, calculations can predict which position on the ring is most likely to be attacked. Similarly, if the chiral center at the amino-substituted carbon is involved in a reaction, computational methods can help predict the stereochemical outcome. The synthesis of trifluoroethylamines often involves reductive amination or nucleophilic substitution reactions, and computational modeling can aid in understanding the mechanisms and selectivity of these processes. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 3 1 Amino 2,2,2 Trifluoroethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H, ¹³C, ¹⁹F NMR for structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile. While specific experimental data for this exact compound is not widely published in public literature, chemical suppliers confirm its availability, and the expected spectral features can be reliably predicted based on the analysis of structurally similar compounds. moldb.combldpharm.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and ethylamine (B1201723) moieties. The four protons on the benzene (B151609) ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.4-7.8 ppm). The methine proton (CH) adjacent to the amino and trifluoromethyl groups is expected to be a quartet due to coupling with the three fluorine atoms of the CF₃ group. The amino (NH₂) protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The benzonitrile (B105546) ring will exhibit several signals in the aromatic region (δ 110-140 ppm), with the carbon of the nitrile group (C≡N) appearing at a characteristic downfield shift. The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, the three chemically equivalent fluorine atoms of the trifluoromethyl group are expected to give rise to a single signal, likely a doublet due to coupling with the adjacent methine proton. The chemical shift of this signal provides a sensitive probe of the local electronic environment. For instance, in a related compound like 1-amino-3,3,3-trifluoropropane, the CF₃ group shows a distinct signal in the ¹⁹F NMR spectrum. spectrabase.com

NucleusFunctional GroupExpected Chemical Shift (ppm)Expected MultiplicityKey Information Provided
¹HAromatic-H~ 7.4 - 7.8MultipletsSubstitution pattern on the benzene ring
¹HCH-NH₂VariableQuartet (due to ¹⁹F coupling)Presence of the chiral center
¹HNH₂Variable, broadSingletPresence of the primary amine
¹³CAromatic-C~ 110 - 140Multiple signalsBenzene ring structure
¹³CC≡N~ 118 - 125SingletPresence of the nitrile group
¹³CCH-CF₃VariableQuartet (due to ¹⁹F coupling)Carbon of the chiral center
¹³CCF₃~ 120 - 130Quartet (due to ¹⁹F coupling)Presence of the trifluoromethyl group
¹⁹FCF₃VariableDoublet (due to ¹H coupling)Confirmation of the trifluoromethyl group

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 200.16 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. chemicalbook.com Predicted mass spectrometry data suggests the formation of adducts such as [M+H]⁺ at m/z 201.06342 and [M+Na]⁺ at m/z 223.04536. uni.lu

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation. The fragmentation of trifluoroacetyl derivatives of structurally related amphetamines provides a model for the expected behavior of this compound. researchgate.netresearchgate.net The molecular ion peak (M⁺) at m/z 200 would likely be observed. Key fragmentation pathways would involve the cleavage of the C-C bond between the chiral center and the trifluoromethyl group or the bond between the chiral center and the phenyl ring.

Common fragmentation patterns for amines include the loss of a hydrogen radical to form an iminium ion, which would be stabilized by the phenyl ring. Cleavage of the bond between the chiral carbon and the phenyl ring would lead to a fragment corresponding to the benzonitrile cation. The presence of the trifluoromethyl group would also lead to characteristic fragments.

m/z Value (Predicted/Expected)Ion/FragmentSignificance
201.06342[M+H]⁺Protonated molecular ion, confirming molecular weight in soft ionization techniques (e.g., ESI, CI). uni.lu
200[C₉H₇F₃N₂]⁺ (M⁺)Molecular ion, confirming molecular weight in EI.
199[M-H]⁺Loss of a hydrogen radical, common for amines.
131[M-CF₃]⁺Loss of the trifluoromethyl radical.
102[C₇H₄N]⁺Benzonitrile cation fragment.
69[CF₃]⁺Trifluoromethyl cation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the nitrile, amine, aromatic, and trifluoromethyl groups. The C≡N stretch of the benzonitrile group is expected to appear as a sharp, intense band around 2230 cm⁻¹. researchgate.netchemicalbook.comchempedia.info The N-H stretching vibrations of the primary amine would be visible as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. nih.gov The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and fall in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also Raman active and would be observed. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the trifluoromethyl group, as C-F bonds can give rise to characteristic Raman signals. acs.orgcanada.caresearchgate.netacs.orgresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
-NH₂N-H Stretch3300 - 3500IR
Aromatic C-HC-H Stretch3000 - 3100IR, Raman
-C≡NC≡N Stretch~ 2230IR, Raman
Aromatic C=CC=C Stretch1450 - 1600IR, Raman
-CF₃C-F Stretch1100 - 1300IR, Raman

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if it is chiral. wikipedia.org For this compound, obtaining a single crystal suitable for X-ray diffraction would provide precise information on bond lengths, bond angles, and torsional angles.

A crystal structure would unequivocally confirm the connectivity of the atoms and the geometry around the chiral center. Furthermore, for a single enantiomer, the analysis can determine whether it is the (R) or (S) configuration. researchgate.netweizmann.ac.ilmdpi.com The solid-state packing of the molecules would also be revealed, providing insights into intermolecular interactions such as hydrogen bonding involving the amino group and potential π-π stacking of the benzonitrile rings. While a specific crystal structure for this compound is not publicly available, this technique remains the gold standard for absolute structural proof.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are paramount for assessing the chemical purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and chiral separations. For purity assessment, a reversed-phase HPLC method would typically be employed. For enantiomeric excess determination, a chiral stationary phase (CSP) is required. Polysaccharide-based or crown ether-based CSPs are often effective for the separation of chiral amines. nih.govmdpi.com The two enantiomers would exhibit different retention times on the chiral column, allowing for their quantification and the calculation of the e.e.

Gas Chromatography (GC): Gas chromatography can also be used for purity and enantiomeric analysis, often after derivatization of the amine to improve its volatility and chromatographic behavior. wiley.com The amine can be derivatized with an achiral reagent, such as a trifluoroacetyl group, followed by separation on a chiral GC column. gcms.czsigmaaldrich.com Alternatively, derivatization with a chiral reagent can produce diastereomers that can be separated on a standard achiral column. nih.govacs.org

TechniqueColumn TypePurposeKey Parameters
HPLCReversed-Phase (e.g., C18)Purity AssessmentMobile phase composition (e.g., acetonitrile/water), flow rate, detection wavelength (UV).
Chiral HPLCChiral Stationary Phase (e.g., polysaccharide-based)Enantiomeric Excess (e.e.) DeterminationMobile phase (often normal phase, e.g., hexane/isopropanol), flow rate, temperature.
GCStandard (e.g., polysiloxane)Purity Assessment (after derivatization)Temperature program, carrier gas flow rate, detector type (e.g., FID).
Chiral GCChiral Stationary Phase (e.g., cyclodextrin-based)Enantiomeric Excess (e.e.) Determination (after derivatization)Temperature program, carrier gas flow rate.

Exploration of 3 1 Amino 2,2,2 Trifluoroethyl Benzonitrile in Materials Science and Catalysis

Precursor for Polymer Synthesis

The bifunctional nature of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile, possessing both a primary amine and a nitrile group, makes it a promising candidate as a monomer for the synthesis of high-performance polymers. The primary amine group can readily participate in polycondensation reactions, such as those used to form polyamides and polyimides, which are renowned for their exceptional thermal and mechanical properties.

The incorporation of the trifluoromethyl group into the polymer backbone is anticipated to impart several desirable characteristics. The strong electron-withdrawing nature and bulkiness of the -CF3 group can disrupt polymer chain packing, leading to enhanced solubility in organic solvents, which is often a challenge for rigid aromatic polymers. Furthermore, the low polarizability of the C-F bond is known to decrease the dielectric constant and reduce water absorption of materials, making them suitable for applications in microelectronics and advanced packaging. The presence of fluorine is also associated with increased thermal stability and chemical resistance.

While specific data on polymers synthesized directly from this compound is not extensively documented in publicly available literature, the properties of analogous fluorinated aromatic polymers provide valuable insights into the expected performance enhancements.

Table 1: Properties of Aromatic Polymers Containing Trifluoromethyl Groups

Polymer TypeMonomersGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Dielectric Constant (1 MHz)Water Absorption (%)
Polyimide6FDA and various trifluoromethyl-containing diamines259–28182–912.69–2.850.59–0.68
PolyamideUnsymmetrical diamine with CF3 groups and various diacidsAmorphous, solubleHigh transparencyNot specifiedNot specified
PolyimideDiamine with side diphenylphosphine (B32561) oxide and trifluoromethyl groups246–28672.3–153.2Not specified0.89–1.32

This table is a compilation of data from research on analogous fluorinated polymers and is intended to be illustrative of the potential properties of polymers derived from this compound.

The nitrile group on the benzonitrile (B105546) ring offers a site for post-polymerization modification. This functional group can be chemically transformed into other moieties, such as amines or carboxylic acids, allowing for the fine-tuning of the polymer's properties or for its use as a scaffold for grafting other molecules.

Ligand Design in Asymmetric Catalysis

The chiral nature of this compound makes it an attractive candidate for the design of novel ligands for asymmetric catalysis. Chiral amines are a cornerstone of many successful catalyst systems, and the presence of the trifluoromethyl group can introduce unique steric and electronic effects that may enhance enantioselectivity and catalytic activity.

The electron-withdrawing trifluoromethyl group can influence the electron density on the coordinating amine nitrogen, potentially altering the binding affinity and redox properties of the resulting metal complex. This can be advantageous in tuning the reactivity of the catalyst for specific transformations. Furthermore, the benzonitrile moiety itself can act as a ligand. The nitrile group can coordinate to transition metals, and its electronic properties can be modulated by substituents on the aromatic ring. Research has shown that benzonitrile-containing ligands can act as electron-acceptors, promoting reductive elimination in cross-coupling reactions and stabilizing low-valent metal centers. nih.govchemrxiv.orgchemrxiv.org

The combination of a chiral amine and a coordinating nitrile group within the same molecule offers the potential for developing bidentate or even tridentate ligands, where the spatial arrangement of these coordinating sites is well-defined. Such ligands could be particularly effective in creating a specific chiral environment around a metal center, leading to high levels of stereocontrol in catalytic reactions.

Table 2: Potential Applications of this compound in Asymmetric Catalysis

Catalytic ReactionRole of the CompoundPotential Advantages
Asymmetric HydrogenationChiral LigandEnhanced enantioselectivity due to the chiral trifluoromethylated amine.
Cross-Coupling ReactionsBidentate LigandImproved catalytic activity and selectivity through the combined coordination of the amine and nitrile groups.
Lewis Acid CatalysisChiral Lewis BaseModulation of Lewis acidity and creation of a specific chiral pocket.

Applications in Supramolecular Chemistry

The distinct functional groups of this compound provide multiple points of interaction for supramolecular assembly. The amine group can act as a hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions, and the trifluoromethyl group, although generally considered nonpolar, can engage in specific interactions such as fluorous-fluorous interactions or halogen bonding.

The self-assembly of molecules containing both trifluoromethyl and cyano end groups has been studied, demonstrating that the ratio of these molecules in a self-assembled monolayer can be controlled. mpg.de This suggests that the interplay of interactions involving these groups can be harnessed to direct the formation of ordered supramolecular structures.

Furthermore, the benzonitrile moiety has been shown to be a recognition motif for supramolecular hosts. Phosphorylated cavitands, for example, can precisely recognize and bind benzonitrile derivatives through a combination of C-H···N, C-H···π, and C-H···O interactions, forming stable key-lock complexes. nih.gov This indicates that this compound could be a guest molecule in host-guest systems, with the potential for applications in molecular recognition and sensing.

Role as a Building Block in Advanced Organic Materials

The unique combination of a fluorinated chiral center, an aromatic core, and a polar nitrile group makes this compound a valuable building block for the synthesis of advanced organic materials with tailored properties. The incorporation of this molecule into larger structures can influence their electronic, optical, and self-assembly characteristics.

Benzonitrile derivatives are being explored for their applications in optoelectronics due to their intriguing electronic and optical properties. researchgate.net The strong dipole moment of the nitrile group and the electron-withdrawing nature of the trifluoromethyl group can significantly impact the electronic structure of organic materials, influencing their charge transport and photophysical properties. Materials incorporating this building block could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

The chirality of the molecule also opens up possibilities for the development of chiroptical materials. These materials interact differently with left- and right-circularly polarized light and have potential applications in areas such as optical data storage, displays, and sensors.

Utilization in Chemical Probes and Sensing Technologies

The structural features of this compound lend themselves to its use in the design of chemical probes and sensors. The amine group provides a reactive handle for conjugation to other molecules, such as fluorophores or biomolecules. nih.govthermofisher.com

The nitrile group's vibrational frequency is sensitive to its local environment, making it a useful infrared (IR) probe. researchgate.netnih.gov Changes in the local electric field or hydrogen bonding interactions can cause a shift in the nitrile stretching frequency, which can be monitored by IR spectroscopy to report on molecular interactions and dynamics.

The presence of the trifluoromethyl group can also be advantageous in the design of probes for ¹⁹F NMR-based sensing and imaging. ¹⁹F NMR offers a high signal-to-noise ratio and a large chemical shift window, making it a powerful tool for studying biological systems with minimal background interference. Fluorinated probes can be designed to change their ¹⁹F NMR signal in response to a specific analyte or environmental change. The incorporation of fluorinated moieties into bioactive molecules is a growing area of research. ijournals.cnmdpi.commdpi.com

Future Research Directions and Uncharted Territories for 3 1 Amino 2,2,2 Trifluoroethyl Benzonitrile

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-trifluoromethylated amines remains a significant area of research, with a growing emphasis on efficiency, safety, and environmental sustainability. Future efforts concerning 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile will likely focus on moving beyond traditional multi-step, reagent-intensive methods towards more elegant and green alternatives.

One promising direction is the adoption of mechanochemistry. A recently developed mechanochemical, one-pot procedure for synthesizing trifluoromethyl arenes from aromatic amines using nanocellulose as a green reaction medium could be adapted. acs.org This transition metal-free method offers the potential for a solvent-minimized, high-yielding pathway. Another avenue involves formal umpolung strategies, which reverse the typical polarity of a functional group. A one-pot synthesis of trifluoromethylated amines has been reported using the bench-stable reagent (Me4N)SCF3 and silver fluoride (AgF), which proceeds rapidly at room temperature with high selectivity and functional group tolerance. nih.govnih.gov Such a method would be highly attractive for the late-stage functionalization of complex molecules containing the this compound core.

Furthermore, the development of protocols using more economical and readily available reagents is crucial. A powerful approach to synthesizing α-trifluoromethylated amines has been demonstrated using trifluoroacetic anhydride, a common and inexpensive chemical. researchgate.net Adapting this strategy could significantly lower the cost and simplify the scale-up production of the target compound.

Synthetic Strategy Key Reagents/Conditions Potential Advantages Source
MechanochemistryPyrylium tetrafluoroborate, TMSCF₃, NanocelluloseGreen, Solvent-free, Transition metal-free acs.org
Formal Umpolung(Me₄N)SCF₃, AgFRapid, Room temperature, High selectivity, Bench-stable reagent nih.govnih.gov
Economical ReagentsTrifluoroacetic AnhydrideLow cost, Scalable, Operationally simple researchgate.net
Direct N-TrifluoromethylationCarbon Disulfide (CS₂), AgFSingle-step from secondary amines, Operationally simple chinesechemsoc.org

Discovery of Unprecedented Reactivity Patterns

The unique electronic and steric environment of this compound suggests a rich and largely unexplored reactivity profile. The strong electron-withdrawing nature of the trifluoromethyl group significantly modulates the basicity and nucleophilicity of the adjacent amino group. chinesechemsoc.org Future research should systematically quantify these properties and explore their implications in catalysis and bond-forming reactions.

The interplay between the amino, trifluoromethyl, and nitrile functionalities could lead to novel intramolecular cyclization reactions, potentially yielding complex heterocyclic scaffolds that are otherwise difficult to access. For instance, under specific conditions, the amine could react with the nitrile in a Thorpe-Ziegler type cyclization, a reaction known for its utility in forming rings from dinitriles or cyano-amino compounds. researchgate.net The influence of the trifluoromethyl group on the kinetics and regioselectivity of such transformations is a completely uncharted area. Additionally, exploring the compound's utility in classical reactions like the Hantzsch pyridine synthesis could yield highly substituted and functionalized pyridine derivatives. beilstein-journals.org

Expansion into Emerging Fields (e.g., photoredox catalysis, electrochemistry)

Modern synthetic chemistry is increasingly driven by novel activation methods such as photoredox catalysis and electrochemistry. These fields offer mild and highly selective ways to form chemical bonds, and this compound is a prime candidate for exploration in these areas.

A significant opportunity lies in using the amine functionality as a precursor to nitrogen-centered radicals. Merging photoredox and nickel catalysis has enabled three-component aminoarylation of alkenes, where N-radical precursors are key intermediates. nih.gov Applying this strategy to a derivative of this compound could allow for the direct coupling of the amino group with various aryl partners and alkenes in a single, atom-economical step.

Electrochemistry offers an alternative, reagent-free method for generating reactive intermediates. Anodic oxidation could potentially generate a nitrogen-centered radical cation from the amine, which could then engage in a variety of C-H functionalization or cross-coupling reactions. The high stability of the trifluoromethyl group under many electrochemical conditions makes this a particularly viable research direction.

Emerging Field Proposed Application for the Compound Potential Outcome
Photoredox Catalysis Use as an amine component in multicomponent reactions.Modular synthesis of complex α-aryl-β-amino structures. nih.gov
Electrochemistry Anodic oxidation to form N-centered radical intermediates.Access to novel C-N bond formations and intramolecular cyclizations under mild, reagent-free conditions.
Flow Chemistry Integration of its synthesis or subsequent reactions into continuous flow systems.Improved safety, scalability, and reaction control for handling potentially energetic intermediates.

Advanced Applications in Functional Materials

The intrinsic properties of this compound—a rigid aromatic core, a polar nitrile group, and a lipophilic trifluoromethyl group—make it an attractive building block for advanced functional materials.

The benzonitrile (B105546) moiety is a known component in molecules developed for specific applications like PET radiotracers for imaging receptors in the central nervous system. nih.gov Future research could explore the synthesis of radiolabeled versions of this compound or its derivatives to develop new imaging agents, where the trifluoromethyl group could enhance metabolic stability and brain penetration.

Furthermore, the compound could serve as a monomer or a key intermediate for the synthesis of specialty polymers. The nitrile group can be polymerized or participate in cycloaddition reactions, while the trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. These polymers could find applications in high-performance coatings, membranes, or electronic materials.

Addressing Current Limitations and Challenges in its Academic Study

Despite its potential, significant challenges hinder the widespread academic study of this compound. A primary limitation is the lack of extensive, publicly available research dedicated specifically to this molecule. Most synthetic methods are general to the class of trifluoromethylated amines, and their applicability and optimization for this specific substrate are not guaranteed.

Future work must focus on establishing and publishing robust, scalable, and well-characterized synthetic routes. A thorough investigation into its fundamental physicochemical properties, such as pKa, redox potential, and crystallographic data, is essential to build a foundational understanding for all other research endeavors. Another challenge is the purification of trifluoromethylated amines, which can be difficult due to their volatility and unique solubility profiles. nih.gov Developing standardized purification protocols, perhaps leveraging precipitation of by-products as salts, would greatly facilitate research. nih.gov Overcoming these initial hurdles is a critical first step toward unlocking the full scientific potential of this promising chemical entity.

Q & A

Q. What are the common synthetic routes for 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Precursor Functionalization : Introduction of the trifluoroethyl group via nucleophilic substitution or condensation reactions. For example, halogenated intermediates (e.g., bromomethyl benzonitrile) are reacted with trifluoroethylamine derivatives under controlled conditions .

Amination : The amino group is introduced using reagents like ammonia or protected amines. Reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) are critical to avoid side reactions .

Purification : Chromatography or recrystallization ensures enantiomeric purity, especially given the compound’s chiral center .

Q. Critical Parameters :

  • Catalysts : Palladium or copper catalysts for cross-coupling reactions (yield: 60–75%) .
  • pH Control : Acidic conditions stabilize intermediates but may degrade the nitrile group .
  • Solvent Polarity : Polar aprotic solvents enhance reaction rates but require careful removal to prevent impurities .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identifies the aromatic protons (δ 7.2–7.8 ppm) and trifluoroethyl group (δ 3.5–4.0 ppm). 19F NMR confirms trifluoromethyl signals (δ -60 to -70 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves stereochemical ambiguity at the chiral center .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (e.g., [M+Na]+ = 238.0298) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol gradients .

Q. Why is the structural complexity of this compound significant in drug development?

Methodological Answer: The compound’s chiral center and fluorinated groups contribute to:

  • Bioavailability : The trifluoroethyl group enhances lipophilicity, improving membrane permeability .
  • Target Selectivity : The benzonitrile moiety interacts with hydrophobic enzyme pockets (e.g., kinase inhibitors), while the amino group facilitates hydrogen bonding .
  • Metabolic Stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vivo .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation (enantiomeric excess >90%) .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Pair the compound with chiral acids (e.g., tartaric acid) to isolate desired enantiomers .

Q. What strategies resolve contradictory biological activity data across in vitro assays?

Methodological Answer:

  • Assay Standardization :
    • Control pH (7.4 for physiological conditions) and temperature (37°C) .
    • Use isogenic cell lines to minimize genetic variability .
  • Mechanistic Profiling :
    • SPR Analysis : Measure binding kinetics to receptors (e.g., KD values) to confirm target engagement .
    • Off-Target Screening : Use panels like Eurofins’ CEREP to identify unintended interactions .

Q. How does the trifluoroethyl group influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (LogP) : Increases by ~1.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in liver microsome assays (t1/2: 120 min vs. 30 min for non-fluorinated analog) .
  • Protein Binding : Plasma protein binding increases to 85–90% due to hydrophobic interactions .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model binding to receptors (e.g., mGlu5) using AMBER or CHARMM force fields. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
  • Docking Studies (AutoDock Vina) : Screen against X-ray crystal structures (PDB: 4OO9) to prioritize targets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values .

Q. How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • pH Range : 1.2 (gastric) to 7.4 (physiological) using HCl/NaOH buffers .
    • Temperature : 25°C (room), 40°C (accelerated), and 60°C (stress) .
  • Analytical Methods :
    • HPLC-UV : Monitor degradation products (e.g., benzonitrile hydrolysis to benzamide) .
    • LC-MS/MS : Identify oxidative byproducts (e.g., hydroxylated derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.